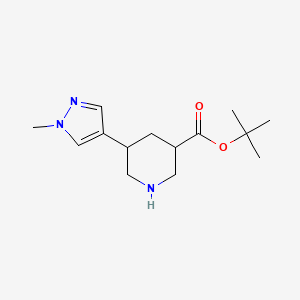

tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-(1-methylpyrazol-4-yl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)11-5-10(6-15-7-11)12-8-16-17(4)9-12/h8-11,15H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBIDNFFBJETLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CNC1)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Halogenated Piperidine Intermediate

The piperidine core is functionalized at position 5 through bromination. Starting with piperidine-3-carboxylic acid, the amine is protected as a tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding tert-butyl piperidine-3-carboxylate. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), producing tert-butyl 5-bromopiperidine-3-carboxylate in 68% yield.

Preparation of Pyrazole Boronic Acid

4-Bromo-1-methyl-1H-pyrazole is subjected to Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (Pd(dppf)Cl₂) in dimethyl sulfoxide (DMSO) at 80°C. This yields 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, isolated in 74% yield after column chromatography.

Coupling Reaction Optimization

The Suzuki-Miyaura coupling employs tert-butyl 5-bromopiperidine-3-carboxylate (1.2 equiv), pyrazole boronic ester (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.0 equiv) in tetrahydrofuran (THF)/water (4:1) at 70°C for 12 hours. The reaction affords the target compound in 62% yield, with purity >95% confirmed by HPLC.

Table 1. Key Parameters for Suzuki-Miyaura Coupling

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 62 |

| Solvent | THF/H₂O (4:1) | — |

| Temperature (°C) | 70 | — |

| Reaction Time (h) | 12 | — |

Cyclocondensation Route via Enone Intermediate

Synthesis of Piperidine Enone

tert-Butyl 5-oxopiperidine-3-carboxylate is prepared by oxidizing tert-butyl piperidine-3-carboxylate with pyridinium chlorochromate (PCC) in dichloromethane. The enone derivative, tert-butyl 5-acryloylpiperidine-3-carboxylate, is synthesized via Heck coupling using acrylic acid and Pd(OAc)₂, yielding 58% of the α,β-unsaturated ketone.

Pyrazole Ring Formation

The enone reacts with methylhydrazine (1.5 equiv) in ethanol at reflux for 6 hours, undergoing cyclocondensation to form the pyrazole ring. The reaction proceeds via hydrazone formation followed by 5-endo-dig cyclization, producing this compound in 55% yield. Regioselectivity is controlled by the electron-withdrawing carboxylate group, directing pyrazole formation at the β-position.

Table 2. Cyclocondensation Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 55 |

| Temperature (°C) | 78 (reflux) | — |

| Reaction Time (h) | 6 | — |

Alternative Pathways and Comparative Analysis

Nucleophilic Aromatic Substitution

Aryl halides on the piperidine ring (e.g., 5-iodo) react with 1-methyl-4-lithio-1H-pyrazole (generated via LDA lithiation) in THF at -78°C. This method suffers from low yields (32%) due to competing side reactions, making it less favorable than coupling strategies.

Reductive Amination

Condensing tert-butyl 5-aminopiperidine-3-carboxylate with 1-methyl-4-pyrazolecarbaldehyde using sodium cyanoborohydride in methanol provides a 41% yield. However, this route requires access to specialized aldehydes and offers no regiochemical advantages.

Mechanistic Insights and Regiochemical Control

The regioselectivity of pyrazole formation in cyclocondensation reactions is governed by the electronic nature of the carbonyl precursor. Electron-deficient enones favor nucleophilic attack at the β-position, leading to 4-substituted pyrazoles. In contrast, Suzuki coupling offers precise control over substitution patterns but demands pre-functionalized building blocks.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Piperidine-3-one derivatives.

Reduction Products: Piperidine-3-ol derivatives.

Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in metabolic syndromes. For instance, it has been noted for its role in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is crucial in treating conditions like type 2 diabetes and obesity .

Research indicates that compounds similar to this compound exhibit significant biological activity, including:

- Inhibition of Glycine Transporters: This compound has been associated with the inhibition of glycine transporter 1 (GlyT1), which is relevant in the context of neurological disorders .

- Potential Anti-cancer Properties: Some derivatives have shown promise in disrupting cancer cell proliferation pathways, making them candidates for further investigation in oncology .

Case Study: Inhibition of Metabolic Pathways

A study demonstrated that this compound effectively inhibited the enzyme responsible for converting cortisone to cortisol, thereby reducing glucocorticoid levels in vivo. This mechanism is beneficial for managing metabolic disorders linked to insulin resistance and hypertension .

Synthesis and Yield Optimization

In a detailed synthesis study, researchers optimized the reaction conditions for producing this compound, achieving a total yield of approximately 49.9% over three steps. The structural confirmation was performed using mass spectrometry and nuclear magnetic resonance spectroscopy .

Mechanism of Action

The mechanism by which tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent reaction[_{{{CITATION{{{1{Synthesis of tert-Butyl N- (2- { [ ( {1-Methyl-5- (triphenylmethyl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42). The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

a. Complex Heterocyclic Derivatives

- Example : (3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate ()**

- Molecular Weight : 510 g/mol (vs. 265 g/mol for the target compound).

- Key Features : Incorporates a fused imidazo-pyrrolo-pyrazine ring and a tosyl group.

- Impact : The bulky heterocyclic system enhances steric hindrance and reduces solubility compared to the target compound’s simpler pyrazole substituent .

b. Aromatic and Polar Substituents

- Example: tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate ()** Molecular Formula: C₂₃H₂₈N₆O₄ (MW 454 g/mol). Key Features: Contains methoxy, pyrimidine, and indazole groups.

c. Fluorinated and Functionalized Derivatives

Physicochemical Properties

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight (g/mol) | 265.35 | 510 | 454 |

| Purity | Not specified | 79% | 99.99% |

| Key Functional Groups | Ester, pyrazole | Tosyl, fused heterocycle | Indazole, pyrimidine |

Crystallographic and Hydrogen-Bonding Analysis

- This difference may influence crystal packing and solubility .

Biological Activity

tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

This structure features a piperidine ring, a tert-butyl group, and a pyrazole moiety, which are known to contribute to the compound's biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine framework followed by the introduction of the pyrazole group. The synthesis can be optimized for yield and purity through various methods, including solvent-free reactions and chromatographic purification techniques .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related piperidine derivative demonstrated superior cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | HCT116 (Colon Carcinoma) | 2.30 |

| tert-butyl derivative | FaDu (Hypopharyngeal) | Better than bleomycin |

Antiviral Activity

In addition to anticancer properties, there is emerging evidence suggesting that pyrazole derivatives may act as antiviral agents . For example, compounds structurally similar to this compound have been evaluated for their efficacy against HIV and other viruses, showing promising results in inhibiting viral replication .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Studies suggest that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Antioxidant Properties : Similar compounds have shown the ability to scavenge reactive oxygen species, which may protect normal cells from oxidative stress during cancer treatment .

Case Studies

Several case studies have documented the effects of piperidine derivatives on specific cancer types:

Q & A

Basic: What are the common synthetic routes for tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the piperidine ring, followed by functionalization with the pyrazole moiety. Key steps include:

- Coupling reactions : Alkylation or nucleophilic substitution to attach the 1-methylpyrazole group to the piperidine scaffold.

- Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen .

- Optimization parameters :

- Temperature : Controlled heating (e.g., 60–80°C) to drive reactions without decomposition.

- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .

- Catalysts : Palladium-based catalysts for cross-coupling steps.

Post-synthesis, column chromatography is recommended for purification .

Advanced: How can X-ray crystallography determine the molecular structure of this compound, and what software tools are recommended for data analysis?

X-ray crystallography involves:

- Crystal growth : Slow evaporation of a saturated solution in solvents like dichloromethane/hexane.

- Data collection : Using a diffractometer (e.g., Cu-Kα radiation) to measure reflection intensities.

- Structure solution : Employing direct methods (e.g., SHELXT ) for phase determination .

- Refinement : Iterative refinement with SHELXL to optimize atomic coordinates and thermal parameters .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams for structural interpretation .

Validation tools like PLATON check for missed symmetry or twinning .

Basic: What purification techniques are most effective for isolating this compound post-synthesis?

- Flash chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases for analytical purity validation .

Advanced: How should researchers design biological assays to evaluate this compound’s pharmacological activity?

- Target selection : Prioritize kinases or GPCRs, as piperidine-pyrazole hybrids often modulate these targets .

- In vitro assays :

- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents to identify critical pharmacophores .

Advanced: What strategies resolve discrepancies in spectroscopic data (e.g., NMR, HPLC) during characterization?

- NMR conflicts :

- Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Compare experimental data with computed spectra (e.g., DFT calculations ) .

- HPLC purity issues :

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep in a cool, dry place under inert atmosphere (N2 or Ar) to prevent degradation .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinase ATP-binding sites).

- MD simulations : Run GROMACS simulations to assess stability of ligand-receptor complexes over time.

- Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bonds with the pyrazole nitrogen) using MOE .

Advanced: What are the implications of the compound’s stereochemistry on its biological activity, and how can enantiomeric purity be ensured?

- Chiral centers : The piperidine ring’s 3-carboxylate position may introduce stereoisomerism.

- Enantioselective synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) in asymmetric hydrogenation steps.

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.